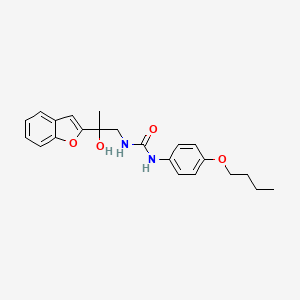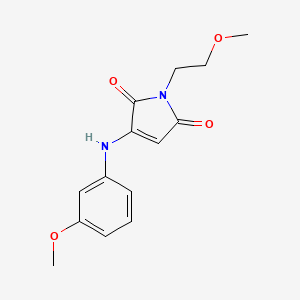
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Inhibitory Activities
- 5-Lipoxygenase Inhibitory Activities : A study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids, showing potent in vitro and in vivo 5-lipoxygenase inhibitory activities. These compounds were developed as rigid analogs of simple (benzyloxy)phenyl hydroxamates. The modification of the acyl group with small polar substituents like urea enhanced oral activity, highlighting the therapeutic potential in inflammatory diseases (Ohemeng et al., 1994).
Degradation Studies
- Electro-Fenton Degradation : The work of Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, indicating the broader application of this chemical structure in environmental science for pollutant degradation. Although not directly related to the specific chemical , this study highlights the relevance of benzofuran derivatives in environmental chemistry (Sirés et al., 2007).
Complex Formation and Interaction Studies
- Iron(III) Complex-Forming Tendency : A study by Ohkanda et al. (1993) investigated the synthesis of N-hydroxyamide-containing heterocycles, including those related to benzofuran derivatives, and their ability to form complexes with iron(III). This research has implications for understanding the chelating properties of benzofuran derivatives in biochemical systems (Ohkanda et al., 1993).
Novel Fluorescence Probes
- Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes for detecting reactive oxygen species (ROS), showcasing the application of benzofuran derivatives in developing biochemical tools for research in oxidative stress and related biological processes (Setsukinai et al., 2003).
Synthesis of Benzoxathiol Derivatives
- Synthesis of 1,3-Benzoxathiol-2-one Derivatives : The research by Konovalova et al. (2020) on synthesizing 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas reveals the chemical versatility of benzofuran-related compounds in creating novel chemical entities with potential applications in materials science and pharmaceutical chemistry (Konovalova et al., 2020).
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(4-butoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-4-13-27-18-11-9-17(10-12-18)24-21(25)23-15-22(2,26)20-14-16-7-5-6-8-19(16)28-20/h5-12,14,26H,3-4,13,15H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAFZGFNZLFLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)


![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)
![6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2441274.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)